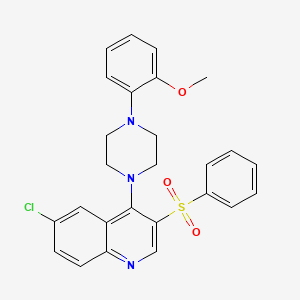

6-Chloro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline, also known as TAK-285, is a small molecule inhibitor of HER2 receptor tyrosine kinase. It is currently being studied as a potential treatment for HER2-positive breast cancer.

Scientific Research Applications

Structural and Biological Characteristics

This compound is structurally similar to 7-chloro-4-(piperazin-1-yl)quinoline, which is notable in medicinal chemistry for exhibiting a diverse range of pharmacological profiles. These include antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny et al., 2020).

Crystal Structure Insights

The crystal structure of similar compounds reveals specific conformations and orientations. For instance, the piperazine ring often adopts a chair conformation. These structural aspects play a crucial role in the compound's interaction with other molecules and its overall biological activity (Yuan et al., 2011).

Anticancer Activities

Compounds structurally similar to 6-Chloro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(phenylsulfonyl)quinoline have shown promise in anticancer research. For instance, certain 4-aminoquinoline derivatives have demonstrated effectiveness against breast cancer cells, highlighting their potential as anticancer agents (Solomon et al., 2019).

Synthesis and Molecular Docking Studies

The synthesis of related compounds and their structural elucidation, such as 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl) quinolone-3-carbaldehyde derivatives, has been documented. These compounds have been characterized using various techniques and evaluated for their antimicrobial activity through in-silico molecular docking studies (Desai et al., 2017).

Serotonin Receptor Antagonists

The compound's structural relatives have been investigated as antagonists for serotonin 5-HT6 receptors. The research focused on understanding the receptor activity spectrum, which could be valuable for treating CNS disorders (Ivachtchenko et al., 2015).

Antimicrobial and Antimalarial Properties

Quinoline derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial and antimalarial activities. This underscores the potential use of such compounds in the treatment of infectious diseases (Parthasaradhi et al., 2015).

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3S/c1-33-24-10-6-5-9-23(24)29-13-15-30(16-14-29)26-21-17-19(27)11-12-22(21)28-18-25(26)34(31,32)20-7-3-2-4-8-20/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDCZRAPXVPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)

![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2475864.png)

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2475871.png)

![2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475872.png)